2-[2-(3-chlorophenyl)phenyl]acetic Acid
Description
2-[2-(3-Chlorophenyl)phenyl]acetic acid is a biphenyl-substituted acetic acid derivative characterized by a chlorine atom at the meta-position of one phenyl ring and an acetic acid moiety attached to the adjacent phenyl ring. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its derivatives are frequently explored as intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents .
Properties
IUPAC Name |
2-[2-(3-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLHONAWHJKQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362677 | |
| Record name | 2-[2-(3-chlorophenyl)phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-84-2 | |
| Record name | 2-[2-(3-chlorophenyl)phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chlorophenyl)phenyl]acetic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and phenylacetic acid.
Grignard Reaction: The 3-chlorobenzaldehyde is reacted with phenylmagnesium bromide to form 3-chlorophenylphenylmethanol.
Oxidation: The alcohol group in 3-chlorophenylphenylmethanol is oxidized to form this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to hydrogenate the intermediate compounds.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chlorophenyl)phenyl]acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine, iodine.
Major Products
The major products formed from these reactions include:
Ketones: Formed through oxidation.
Alcohols: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis:
The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. Its structure allows for selective functionalization, which is essential for creating diverse drug molecules. For instance, derivatives of this compound have been synthesized and evaluated for their anticonvulsant and analgesic activities, showcasing promising results in preclinical models .
2. Anticancer Research:
Recent studies have highlighted the potential of derivatives of 2-[2-(3-chlorophenyl)phenyl]acetic acid as histone deacetylase inhibitors (HDACIs). These compounds exhibit significant antiproliferative activity against cancer cell lines, indicating their potential use in cancer therapeutics .
3. Analgesic and Anticonvulsant Activity:
Research has demonstrated the synthesis of new derivatives based on this compound that exhibit anticonvulsant and analgesic properties. The evaluation of these compounds in various animal models has shown effectiveness against seizures and pain, suggesting their therapeutic potential .
Agrochemical Applications
1. Plant Growth Regulators:
In agriculture, this compound is utilized in the formulation of plant growth regulators, specifically auxins. Auxins are vital for regulating plant growth processes such as cell elongation and differentiation. Compounds derived from this acid are used to promote root development and enhance fruit setting, which are crucial for agricultural productivity .
Table 1: Summary of Applications
Case Study: Anticonvulsant Activity
A series of derivatives based on this compound were synthesized and tested for anticonvulsant activity using models such as maximal electroshock and pentylenetetrazole-induced seizures. Results indicated a significant protective effect in treated animals compared to controls, suggesting potential clinical applications in epilepsy management .
Case Study: Anticancer Potential
Research involving modifications of the compound led to the discovery of several new HDACIs with enhanced potency against HeLa cells. The structure-activity relationship studies revealed that specific modifications could significantly increase anticancer efficacy compared to standard treatments like doxorubicin .
Mechanism of Action
The mechanism of action of 2-[2-(3-chlorophenyl)phenyl]acetic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial processes.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Substituent Bulk : The pivaloyloxy group in compound 1e () introduces steric hindrance, which may limit enzymatic degradation but enhances thermal stability .
Biological Activity
2-[2-(3-chlorophenyl)phenyl]acetic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H13ClO2
- Molecular Weight: 272.72 g/mol
The compound features a chlorophenyl group, which is significant for its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 40 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its interaction with cyclooxygenase enzymes (COX-1 and COX-2). Studies show that it can significantly inhibit these enzymes, which are crucial in the inflammatory process.
Table 2: COX Inhibition
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 14.84 |
This inhibition suggests that the compound may serve as a non-steroidal anti-inflammatory drug (NSAID), offering therapeutic benefits in managing inflammation-related conditions .
3. Anticancer Activity
The anticancer properties of this compound have also been investigated. It has shown promising results in inhibiting the proliferation of cancer cells, particularly in vitro studies against various cancer cell lines.
Table 3: Anticancer Activity
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 0.69 |
| MCF-7 | 12.41 |
| HCT-116 | 9.71 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzymatic Interactions: It modulates the activity of enzymes involved in inflammatory pathways.
- Cell Signaling Pathways: The compound may influence signaling pathways related to cancer cell growth and apoptosis .
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against HeLa cells demonstrated that treatment resulted in significant nuclear disintegration and chromatin condensation, indicative of apoptosis. The observed IC50 value was significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting higher potency .
Q & A
Q. What are the common synthetic routes for 2-[2-(3-chlorophenyl)phenyl]acetic Acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the biphenyl moiety, followed by acetylation. For example:
Coupling Reaction : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to cross-couple 3-chlorophenylboronic acid with a brominated phenylacetic acid precursor .
Oxidation/Reduction : Intermediate aldehydes (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) can be oxidized to carboxylic acids using K₂Cr₂O₇ in acidic conditions .
Optimization Tips :
- Monitor reaction progress via HPLC to avoid over-oxidation.
- Adjust solvent polarity (e.g., DMF vs. THF) to improve coupling efficiency.
Q. How can structural characterization of this compound be performed to confirm its purity and geometry?
Methodological Answer :
- X-ray Crystallography : Resolve crystal structure using monoclinic space group P2₁/c (lattice parameters: a = 9.1473 Å, b = 5.8265 Å, c = 15.4299 Å, β = 101.155°) .
- Spectroscopy :
- ¹H/¹³C NMR : Compare aromatic proton shifts (δ 7.2–7.8 ppm) to analogs like 2-[3-(3,5-dimethylphenyl)phenyl]acetic acid .
- IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chlorophenyl group in nucleophilic substitution reactions?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states. The electron-withdrawing Cl group lowers the energy barrier for nucleophilic attack at the meta position .
- Hammett Analysis : Quantify substituent effects using σₚ values (Cl: σₚ = +0.23) to predict regioselectivity in reactions with amines or thiols .
Q. How can contradictory crystallographic data (e.g., bond lengths vs. analogs) be resolved?
Methodological Answer :
- Comparative Analysis : Overlay the crystal structure of this compound with isostructural analogs (e.g., 2-(2-bromophenyl)acetic acid). Discrepancies in C-Cl bond lengths (~1.74 Å) may arise from halogen size differences .
- Rietveld Refinement : Apply this XRD data-fitting method to account for thermal motion or disorder in the lattice .
Q. What strategies are effective in studying the compound’s potential biological activity while minimizing cytotoxicity?
Methodological Answer :
- SAR Studies : Modify the acetic acid moiety (e.g., esterification) to assess bioactivity changes. Compare with diarylacetic acid derivatives known for anti-inflammatory properties .
- In Vitro Assays :
- Use MTT assays on HEK293 cells to screen cytotoxicity.
- Test antimicrobial activity via agar dilution (MIC values) against S. aureus .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate experimental data?
Methodological Answer :
- DSC Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to determine the true melting point (literature range: 95–97°C) .
- Impurity Check : Use GC-MS to detect trace solvents (e.g., DMF) that may depress observed melting points.
Safety and Handling
Q. What precautions are critical when handling this compound in electrophilic reactions?
Methodological Answer :
- Ventilation : Use fume hoods due to potential HCl release during Friedel-Crafts reactions.
- PPE : Wear nitrile gloves and goggles; the compound’s chlorinated aromatic structure may cause skin irritation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
